1-Pentene-D10
Description
Significance of Isotopic Labeling in Mechanistic and Spectroscopic Studies
Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. vulcanchem.com By substituting an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can follow the label's fate in the reaction products. This provides invaluable insights that are often impossible to obtain otherwise. researchgate.net
The significance of this technique, particularly using stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is multifaceted. uci.edu In mechanistic studies, it allows for the determination of reaction pathways and the identification of reaction intermediates. For instance, by observing where the isotopic label ends up in the final product, chemists can deduce which bonds are broken and formed during the reaction. researchgate.net A key phenomenon exploited in these studies is the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. libretexts.orgwikipedia.org A C-D bond is stronger than a C-H bond, meaning it requires more energy to break. libretexts.org If the breaking of this bond is part of the rate-determining step of a reaction, substituting hydrogen with deuterium will cause a measurable slowdown in the reaction rate, providing strong evidence for that specific mechanism. libretexts.orgacs.org
In the realm of spectroscopy, isotopic labeling is equally crucial. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can distinguish between isotopes. vulcanchem.com In NMR, the presence of deuterium can simplify complex proton spectra and provide detailed structural information. Infrared spectroscopy detects the different vibrational frequencies of C-H versus C-D bonds, helping to assign specific signals to particular parts of a molecule. uci.edu This is particularly useful for identifying surface species in catalysis. ua.es Mass spectrometry, which separates ions based on their mass-to-charge ratio, can easily differentiate between a deuterated and a non-deuterated compound, allowing for precise tracking and quantification. vulcanchem.com
Overview of 1-Pentene-D10 as a Model System for Isotopic Investigation
This compound is a fully deuterated isotopologue of 1-pentene (B89616), meaning all ten hydrogen atoms have been replaced by deuterium atoms. Its simple, unbranched five-carbon chain with a terminal double bond makes its non-deuterated counterpart, 1-pentene, a fundamental building block in organic chemistry, used in polymerization processes and as a blending agent for high-octane gasoline. ua.esacs.orgua.es The deuterated version, this compound, retains this fundamental structure but adds the analytical advantages of isotopic labeling.
As a model system, this compound offers a clean and relatively simple framework to study fundamental reactions of alkenes. Its utility has been demonstrated in complex catalytic research, such as the Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from carbon monoxide and hydrogen. In a study investigating the mechanism of this process with iron and cobalt catalysts, a partially deuterated version, D₅-1-pentene uci.eduuci.eduuci.eduacs.orgacs.org, was used as a tracer. researchgate.net The researchers found that the deuterated pentene participated in the reaction by undergoing hydrogenation, isomerizing to internal alkenes, and initiating further chain growth, with these effects being more pronounced on the cobalt catalyst. researchgate.net Crucially, the study showed that the deuterium label remained largely intact on the original carbon backbone, allowing researchers to trace how the alkene was incorporated into longer hydrocarbon chains. researchgate.net
Such tracer studies are vital for understanding and optimizing catalytic processes. The use of deuterated alkenes like this compound helps to elucidate reaction mechanisms, including how reactants bind to catalyst surfaces and how they are transformed into products. The distinct spectroscopic signature of the C-D bonds allows for clear tracking, making this compound and its partially deuterated analogues invaluable probes in the ongoing quest to design more efficient and selective catalysts. acs.org
Physical and Chemical Properties: 1-Pentene vs. This compound
The substitution of hydrogen with deuterium results in a slight increase in molecular weight and can subtly affect physical properties.
| Property | 1-Pentene | This compound |
| Molecular Formula | C₅H₁₀ | C₅D₁₀ |
| Molecular Weight | 70.13 g/mol | 80.19 g/mol |
| Boiling Point | 29.9-30.1 °C | Not available |
| Melting Point | -165 °C | Not available |
| Density | 0.641 g/mL at 25 °C | Not available |
| Appearance | Colorless liquid | Not available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10 |
|---|---|
Molecular Weight |
80.19 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,5-decadeuteriopent-1-ene |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2,2D3,3D,4D2,5D2 |
InChI Key |
YWAKXRMUMFPDSH-DHJHFBPNSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pentene D10 and Analogous Deuterated Alkenes
Strategies for Deuteration of Unsaturated Hydrocarbons
A variety of methods have been developed for the introduction of deuterium (B1214612) atoms into unsaturated systems like alkenes. These strategies range from direct exchange reactions to more complex catalytic and electrochemical approaches.
Hydrogen/Deuterium Exchange (H/D Exchange) Techniques
Hydrogen/Deuterium (H/D) exchange is a fundamental method for introducing deuterium into organic molecules. researchgate.net This technique involves the direct replacement of protium (B1232500) (¹H) atoms with deuterium (²H or D) and can be catalyzed by various means. researchgate.net For alkenes, transition-metal catalysts are often employed to facilitate the exchange. researchgate.net While powerful, a significant challenge in H/D exchange is controlling the site-selectivity and the extent of deuterium incorporation, as multiple C-H bonds within a molecule can potentially undergo exchange, leading to a mixture of isotopologues. marquette.edu
Visible light-mediated H/D exchange using a cobaloxime catalyst has been reported for the deuteration of alkenes with deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD) as the deuterium source. chinesechemsoc.orgchinesechemsoc.org This method allows for the deuteration of a variety of terminal and internal alkenes. chinesechemsoc.orgchinesechemsoc.org For instance, the deuteration of 2-aryl-1-propenes can be achieved with high yields and deuterium incorporation at both the allylic and vinylic positions. chinesechemsoc.org Iron-catalyzed H/D exchange reactions using deuterated methanol (CD₃OD) have also been developed for alkenes, offering an alternative to precious metal catalysts. rsc.org
Reductive Deuteration Approaches
Reductive deuteration offers a more direct route to deuterated alkenes, often starting from alkynes. This approach typically involves the addition of two deuterium atoms across a triple bond. A transition-metal-free method utilizes sodium dispersions as the electron donor and deuterated ethanol (B145695) (EtOD-d₁) as the deuterium source to synthesize [D₃]-alkenes from terminal alkynes. acs.orgacs.org This single-electron transfer reaction is highly selective for terminal alkynes and produces alkenes with excellent deuterium incorporation without isomerization. acs.org
The choice of solvent can be critical. For example, n-hexane has been shown to uniquely enhance the reductive deuteration process with sodium dispersions. acs.org This method is notable for converting unlabeled terminal alkynes directly into [D₃]-alkenes in a single step, involving both the reductive deuteration of the triple bond and H/D exchange of the terminal hydrogen. acs.org
Catalytic Transfer Deuteration and Hydrodeuteration Methods
Catalytic transfer deuteration and hydrodeuteration are increasingly popular techniques that avoid the use of hazardous and flammable deuterium gas. marquette.edunih.gov These methods utilize readily available and easy-to-handle deuterium donors. marquette.edunih.gov
Copper-catalyzed transfer deuteration of aryl alkynes has been achieved using deuterated silanes and alcohols as the deuterium source. marquette.edu This method is effective for both terminal and internal aryl alkynes, leading to high levels of deuterium incorporation. marquette.edu For instance, a copper-catalyzed approach can produce aryl alkanes with up to five deuterium atoms. marquette.edu
Palladium-catalyzed transfer hydrodeuteration of alkenes has also been developed, using sources like HBpin and D₂O. marquette.edu This method can exhibit high selectivity for deuterium incorporation at the terminal position of the alkene. marquette.edu Furthermore, iridium complexes have been used to catalyze the transfer deuteration of unsaturated C-C bonds with deuterated ethanol as the deuterium source. marquette.edu
Table 1: Comparison of Catalytic Transfer Deuteration/Hydrodeuteration Methods
| Catalyst System | Deuterium Source | Substrate | Key Features |
| Copper/Phosphine Ligand | Deuterated Silane & Alcohol | Aryl Alkynes | High deuterium incorporation, applicable to terminal and internal alkynes. marquette.edu |
| Pd(OAc)₂ | HBpin & D₂O | Alkenes | Selective for anti-Markovnikov product. marquette.edu |
| Iridium Complex | C₂D₅OD | Alkenes and Alkynes | Produces dideuterated alkanes from alkenes. marquette.edu |
| Rhodium Complex | D₂O/Zinc | Olefins | Mechanism involves oxidative addition of D₂O. marquette.edu |
| Nickel/Chiral Ligand | AcOD | Alkenes | Asymmetric transfer deuteration. marquette.edu |
Electroreductive Deuteration Pathways
Electrochemical methods provide an alternative and environmentally friendly approach to deuteration. rsc.org Electroreductive deuteration can utilize inexpensive and readily available deuterium sources like D₂O. researchgate.net These methods can achieve high deuterium incorporation rates and yields under mild conditions. oaes.cc
For example, the electroreductive deuteration of α,β-unsaturated hydrocarbons using D₂O as the deuterium source has been demonstrated with high efficiency. oaes.cc This process can be scaled up to gram-scale synthesis. oaes.cc Electroreductive methods have also been applied to the deuteration of unactivated alkyl halides, showcasing the versatility of this approach. d-nb.infonih.gov The use of an organo-mediator, such as 2,2'-bipyridine, can facilitate the anti-Markovnikov selective deuteroarylation of alkenes. rsc.org
Palladium-Catalyzed Deuterodechlorination of Alkenyl Chlorides
A specific and controlled method for synthesizing deuterated alkenes involves the palladium-catalyzed deuterodechlorination of alkenyl chlorides. acs.orgacs.org This catalytic process allows for the precise incorporation of deuterium and is tolerant of various functional groups, including heterocyclic moieties. acs.orgacs.org The reaction can be used for the double incorporation of deuterium and has been successfully applied to the gram-scale synthesis of deuterated compounds. acs.orgacs.org Toluene has been identified as a suitable solvent for this catalytic deuteration. acs.org
Precursor Compounds and Deuterium Source Optimization for 1-Pentene-D10 Synthesis
The synthesis of this compound would likely start from a C5 precursor. A plausible starting material is 1-pentyne (B49018) . soton.ac.ukvedantu.com The conversion of 1-pentyne to 1-pentene (B89616) can be achieved through various reduction methods. For the synthesis of this compound, a reductive deuteration approach would be employed.
Another potential precursor is 5-chloro-1-pentene . cphi-online.com A palladium-catalyzed deuterodechlorination reaction could then be used to introduce deuterium. Alternatively, starting from allyl bromide and ethyl magnesium bromide is a known route to synthesize 1-pentene, and adaptation of this Grignard reaction with deuterated reagents could be explored. chemicalbook.com
The choice and optimization of the deuterium source are critical for efficient deuteration. Common and cost-effective deuterium sources include:
Deuterium oxide (D₂O) : Widely used in H/D exchange and electroreductive methods. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net
Deuterated solvents : Such as deuterated methanol (MeOD) or ethanol (EtOD-d₁), are often used in catalytic transfer deuteration and H/D exchange reactions. chinesechemsoc.orgacs.org
Deuterated silanes : Used in conjunction with other deuterium donors in copper-catalyzed transfer deuteration. marquette.edu
Deuterium gas (D₂) : While effective, its use is often avoided due to safety concerns related to its flammability. marquette.edu
The optimization of the deuterium source involves considering factors such as cost, availability, ease of handling, and compatibility with the chosen synthetic methodology to achieve high levels of deuterium incorporation. marquette.edumarquette.eduresearchgate.net
Reaction Pathways and Yield Optimization in Deuterated Pentene Production
The efficiency and selectivity of deuterated pentene production are critically dependent on the chosen reaction pathway and the optimization of various reaction parameters. The primary goal is to maximize the yield of the desired deuterated product while ensuring high levels of deuterium incorporation at specific or all positions.
Catalyst Selection and Loading: The choice of catalyst is paramount. For hydrogenative perdeuteration and HIE reactions, ruthenium, iridium, and cobalt complexes have demonstrated high efficacy. springernature.comresearchgate.netchinesechemsoc.org For instance, a visible light-mediated approach using a cobaloxime catalyst with D₂O has been shown to achieve high yields (up to 99%) and significant deuterium incorporation in the deuteration of various alkenes. chinesechemsoc.org In copper-catalyzed transfer hydrodeuteration, the ligand coordinated to the copper center plays a crucial role in determining the reaction's efficiency and selectivity. nih.gov Catalyst loading is another key parameter to optimize; while higher loading might increase reaction rates, it also adds to the cost and can sometimes lead to side reactions. Optimized procedures often use low catalyst loadings, in some cases as low as 0.5 mol%. chinesechemsoc.org
Deuterium Source and Stoichiometry: The most common and cost-effective deuterium source is heavy water (D₂O). acs.orgexlibrisgroup.comchinesechemsoc.org Other sources include deuterated solvents like methanol-d4 (B120146) (MeOD) and deuterated silanes. nih.govchinesechemsoc.org The stoichiometry of the deuterium source is a critical factor. A large excess of the deuterium source is often employed to drive the equilibrium towards the deuterated product and achieve high isotopic enrichment. For example, in a visible light-promoted deuteration, 166 equivalents of D₂O were used. chinesechemsoc.org
Reaction Conditions: Temperature, Pressure, and Time: Reaction conditions must be carefully controlled to optimize yields.
Temperature: The optimal temperature can vary significantly depending on the specific reaction. Some transfer hydrodeuteration reactions proceed efficiently at temperatures as low as 40°C, while some HIE reactions may require elevated temperatures of 150°C to achieve high conversion. nih.govacs.org
Pressure: For reactions involving gases like H₂ or D₂, pressure is a key variable. While some modern methods are designed to work at atmospheric pressure, others may require elevated pressures to enhance reactivity. springernature.com
Time: Reaction times can range from a few hours to over 24 hours. nih.govacs.org Monitoring the reaction progress using techniques like GC-MS or NMR is essential to determine the optimal reaction time to maximize yield and prevent the formation of byproducts.
Substrate and Reagent Purity: The purity of the starting materials, including the pentene substrate and the deuterium source, is crucial. Impurities can poison the catalyst or lead to undesired side reactions, ultimately lowering the yield and purity of the final product.
The table below summarizes key parameters and their impact on the production of deuterated alkenes, which can be applied to the synthesis of this compound and its analogs.
| Parameter | Influence on Yield and Deuteration | Examples of Optimized Conditions |
| Catalyst | Determines reaction pathway, rate, and selectivity. | Ruthenium pincer complexes, Iridium-bipyridonate, Cobaloxime, Copper(I) acetate (B1210297) with specific ligands. springernature.comnih.govresearchgate.netchinesechemsoc.org |
| Deuterium Source | Affects cost, ease of handling, and isotopic enrichment. | D₂O, MeOD, Deuterated silanes, Isopropanol-d8. nih.govacs.orgchinesechemsoc.org |
| Temperature | Influences reaction rate and can affect selectivity. | 40°C for Cu-catalyzed transfer hydrodeuteration; 150°C for xanthate-mediated H/D exchange. nih.govacs.org |
| Pressure | Important for gas-phase reactants (H₂, D₂). | Atmospheric pressure for some methods; up to 20 bar for others. springernature.com |
| Reaction Time | Affects conversion and potential for side reactions. | Typically ranges from a few hours to over 24 hours. nih.govacs.org |
Isotopic Purity Assessment and Enrichment Techniques
The determination of isotopic purity is a critical step in the characterization of deuterated compounds like this compound. It involves quantifying the extent of deuterium incorporation and identifying the presence of partially deuterated or non-deuterated species. marquette.edu
Assessment of Isotopic Purity:
Two primary analytical techniques are employed for assessing isotopic purity:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for determining isotopic distribution. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. This allows for the calculation of the percentage of deuterium incorporation. marquette.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H or D) NMR spectroscopy are invaluable for assessing isotopic purity and confirming the location of deuterium atoms within a molecule. In ¹H NMR, the disappearance or reduction in the intensity of specific proton signals indicates deuterium substitution at those positions. ²H NMR, on the other hand, directly detects the deuterium nuclei, providing a spectrum where the signals correspond to the deuterated sites. The integration of these signals can be used to quantify the deuterium content at each position. marquette.edu
The following table outlines the strengths of each technique in assessing isotopic purity:
| Analytical Technique | Information Provided | Advantages |
| Mass Spectrometry (MS) | Overall isotopic distribution, percentage of different isotopologues (d0, d1, d2, etc.). | High sensitivity, requires very small sample amounts. marquette.edu |
| ¹H NMR Spectroscopy | Location of deuterium by observing the absence of proton signals, relative quantification. | Provides structural information, readily available technique. |
| ²H NMR Spectroscopy | Direct detection and quantification of deuterium at specific sites. | Unambiguous confirmation of deuteration sites, useful for highly deuterated compounds. |
Isotopic Enrichment Techniques:
Achieving high isotopic purity (often >98%) is essential for many applications of deuterated compounds. Several techniques can be employed to enrich the deuterium content of the final product.
Fractional Distillation: For liquid compounds with different boiling points, fractional distillation can be used to separate isotopologues. Since deuterated compounds often have slightly higher boiling points than their non-deuterated counterparts, this method can be effective for enrichment.
Chromatographic Separation: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate isotopologues based on their slight differences in physical properties and interaction with the stationary phase.
Repeated Exchange Reactions: In syntheses involving HIE, performing the reaction multiple times with a fresh batch of the deuterium source in each step can progressively increase the level of deuterium incorporation and thus enrich the final product.
Recrystallization: For solid compounds, repeated recrystallization from a suitable solvent can sometimes lead to the enrichment of the desired deuterated species in the crystalline phase.
The choice of enrichment technique depends on the physical properties of the deuterated compound and the nature of the isotopic impurities.
Advanced Spectroscopic Characterization of 1 Pentene D10
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Isotopic Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for investigating the structural nuances of molecules like 1-Pentene-D10. These methods probe the quantized vibrational energy levels of molecules, which are sensitive to both isotopic substitution and conformational changes.
Deuterium (B1214612) Isotopic Effects on Molecular Vibrational Modes
The replacement of hydrogen (¹H) with deuterium (²H or D) atoms in 1-pentene (B89616) to form this compound results in predictable and informative shifts in its vibrational spectra. The most significant effect is observed in the stretching and bending modes involving the carbon-deuterium (C-D) bonds. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond.
The table below provides a comparison of the expected vibrational frequencies for 1-pentene and the predicted shifts for this compound based on the isotopic effect.
| Vibrational Mode | Typical Frequency Range for 1-Pentene (cm⁻¹) | Predicted Frequency Range for this compound (cm⁻¹) |
| =C-H Stretch | 3080 - 3010 | N/A |
| =C-D Stretch | N/A | ~2300 - 2200 |
| C-H Stretch (alkyl) | 2960 - 2850 | N/A |
| C-D Stretch (alkyl) | N/A | ~2200 - 2050 |
| C=C Stretch | 1645 - 1640 | ~1580 - 1550 |
| C-H Bending | 1465 - 1375 | Lower frequency shifts |
| C-D Bending | N/A | Lower frequency shifts |
| =C-H Wag | 995 - 910 | Lower frequency shifts |
| =C-D Wag | N/A | Lower frequency shifts |
Conformational Landscapes Probed by Vibrational Signatures
1-Pentene can exist in several conformations due to rotation around its single bonds. These different spatial arrangements of atoms, or conformers, have distinct energies and, consequently, unique vibrational signatures. Both FTIR and Raman spectroscopy can be used to study the conformational landscape of this compound.
Analysis of C-D Stretching Regions in Deuterated Alkenes
The carbon-deuterium (C-D) stretching region in the infrared and Raman spectra of this compound provides a clear and uncluttered window into the molecule's structure. As mentioned, these vibrations occur in a spectral region (around 2100-2300 cm⁻¹) that is typically free from other fundamental vibrational modes, making them excellent probes.
The exact frequency of a C-D stretch can be influenced by the local electronic environment. For this compound, we can distinguish between the C-D bonds on the sp² hybridized carbons of the double bond and those on the sp³ hybridized carbons of the alkyl chain. The =C-D stretching vibrations are expected at a slightly higher frequency than the alkyl C-D stretching vibrations. Furthermore, the coupling between adjacent C-D oscillators can lead to symmetric and asymmetric stretching modes with distinct frequencies, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopic Dynamics and Isotope Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and dynamics of molecules. The substitution of protons with deuterons in this compound has profound effects on the NMR spectra, providing unique insights into the molecular environment.
Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation
Deuterium NMR (²H or D-NMR) is a direct method to observe the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (about 0.016%), ²H NMR is typically performed on isotopically enriched samples like this compound. Deuterium has a nuclear spin of I=1, which contrasts with the spin I=½ of a proton. This difference in spin quantum number results in deuterium nuclei possessing a nuclear quadrupole moment, which can lead to broader resonance lines compared to proton NMR.
The chemical shift range in ²H NMR is very similar to that of ¹H NMR. Therefore, the ²H NMR spectrum of this compound is expected to show distinct signals for the different chemical environments of the deuterium atoms, corresponding to their positions on the double bond and along the alkyl chain. The presence and integration of these signals provide direct confirmation of the site and extent of deuteration.
Below is a table of predicted ²H NMR chemical shifts for this compound, based on the known ¹H NMR shifts of 1-pentene.
| Deuterium Position | Predicted ²H Chemical Shift (δ, ppm) |
| =CD₂ | ~4.9 - 5.1 |
| =CD- | ~5.7 - 5.9 |
| -CD₂- (allylic) | ~2.0 - 2.2 |
| -CD₂- | ~1.3 - 1.5 |
| -CD₃ | ~0.8 - 1.0 |
Carbon-13 (¹³C) and Proton (¹H) NMR with Deuterium Coupling
The presence of deuterium in this compound also significantly impacts the ¹³C and any residual ¹H NMR spectra. In ¹³C NMR, the direct coupling between a carbon atom and a deuterium atom (¹J_C-D) causes the carbon signal to split into a multiplet. Since deuterium has a spin of I=1, a carbon attached to one deuterium will appear as a 1:1:1 triplet. A -CD₂ group will result in a 1:2:3:2:1 quintet, and a -CD₃ group will appear as a 1:3:6:7:6:3:1 septet.
Furthermore, deuterium substitution causes a small upfield shift in the ¹³C resonance of the directly attached carbon and, to a lesser extent, on adjacent carbons. This is known as the deuterium isotope effect on chemical shifts.
In a hypothetical partially deuterated 1-pentene, any remaining protons would exhibit coupling to adjacent deuterium atoms. The coupling constant between a proton and a deuterium (J_H-D) is related to the corresponding proton-proton coupling constant (J_H-H) by the ratio of their gyromagnetic ratios (γ_D / γ_H ≈ 0.15). This results in much smaller splitting patterns, which can sometimes be unresolved. In a fully deuterated molecule like this compound, the ¹H NMR spectrum would, in principle, be silent, except for any residual protio-impurities.
The following table summarizes the expected ¹³C NMR data for this compound, including predicted chemical shifts (based on 1-pentene) and the expected multiplicities due to C-D coupling.
| Carbon Position | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |
| C1 (=CD₂) | ~114 - 115 | Quintet |
| C2 (=CD-) | ~138 - 139 | Triplet |
| C3 (-CD₂-) | ~36 - 37 | Quintet |
| C4 (-CD₂-) | ~22 - 23 | Quintet |
| C5 (-CD₃) | ~13 - 14 | Septet |
Mass Spectrometry for Isotopic Composition and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable technique for confirming the isotopic enrichment of this compound and for understanding its gas-phase ion chemistry. The 10-dalton mass shift compared to its protium (B1232500) analog, 1-pentene, is readily apparent, but high-resolution analysis provides much deeper information.
High-resolution mass spectrometry (HRMS) is critical for verifying the isotopic purity and composition of this compound. HRMS instruments can measure mass-to-charge ratios (m/z) with high precision (typically to four or more decimal places), allowing for the unambiguous determination of elemental formulas. ucsf.edu For this compound, HRMS confirms that the observed mass corresponds to the formula C₅D₁₀ and not other isobaric species.
Furthermore, HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of ¹³C. This allows for the precise quantification of isotopic enrichment. For example, a sample of this compound can be analyzed for the presence of partially deuterated species (e.g., C₅D₉H) or for its ¹³C isotopologue distribution.
| Ionic Species | Formula | Monoisotopic Mass (Da) | Description |
|---|---|---|---|
| [M]⁺• | [¹²C₅D₁₀]⁺• | 80.1415 | Molecular ion with all ¹²C and ²H (D) isotopes. |
| [M+1]⁺• | [¹³C¹²C₄D₁₀]⁺• | 81.1449 | Molecular ion containing one ¹³C atom. |
A significant phenomenon in the mass spectrometry of isotopically labeled compounds is gas-phase hydrogen/deuterium (H/D) scrambling. nih.govnih.gov This process involves the intramolecular migration of hydrogen and deuterium atoms within the ion before or during fragmentation. uu.nldocbrown.info The increased vibrational energy of the ion following ionization can be sufficient to facilitate these rearrangements, potentially leading to a statistical distribution of isotopes. nih.govnih.gov
For this compound, if scrambling occurs, the original, specific locations of the deuterium atoms are lost. This complicates the interpretation of fragmentation patterns, as a fragment ion's m/z value may not correspond to a simple cleavage of the original structure. While techniques like electron transfer dissociation (ETD) can sometimes minimize scrambling in larger molecules like peptides, the high-energy conditions of electron ionization (EI) used for small molecules often promote it. thermofisher.comyoutube.com The extent of scrambling depends on the ion's internal energy and the timescale of the experiment. nih.govuu.nl
The fragmentation of 1-pentene upon electron ionization is well-characterized, providing a basis for understanding the behavior of this compound. The primary fragmentation pathway is an allylic cleavage, which is the breaking of the C-C bond alpha to the double bond. stackexchange.com This process is highly favored because it results in a stable, resonance-stabilized allyl cation.
For 1-pentene (C₅H₁₀, MW=70), this involves the loss of an ethyl radical (•C₂H₅) to form the allyl cation [C₃H₅]⁺ at m/z 41, which is typically the base peak. stackexchange.comdocbrown.info For this compound (C₅D₁₀, MW=80), the analogous fragmentation would be the loss of a deuterated ethyl radical (•C₂D₅) to produce the perdeuterated allyl cation [C₃D₅]⁺ at m/z 46.
However, the actual observed spectrum can be complicated by deuterium loss or exchange. Deuterium atoms can be lost through fragmentation pathways or exchanged for hydrogen atoms from residual water or other contaminants within the ion source of the mass spectrometer. nih.govresearchgate.net The degree of deuterium retention in a given fragment is a key piece of data for mechanistic studies. Comparing the theoretical and observed m/z values and isotopic distributions for fragment ions allows researchers to probe the intricacies of the fragmentation and potential rearrangement reactions.
| Fragment Ion | Proposed Structure | m/z (1-Pentene) | m/z (this compound) | Fragmentation Pathway |
|---|---|---|---|---|
| Molecular Ion | [C₅H₁₀]⁺• / [C₅D₁₀]⁺• | 70 | 80 | Ionization of parent molecule. |
| Allyl Cation | [C₃H₅]⁺ / [C₃D₅]⁺ | 41 | 46 | Allylic cleavage, loss of •C₂H₅ / •C₂D₅ radical. |
| Propyl Cation | [C₃H₇]⁺ / [C₃D₇]⁺ | 43 | 50 | Rearrangement and loss of C₂H₃ / C₂D₃ radical. |
| Ethyl Cation | [C₂H₅]⁺ / [C₂D₅]⁺ | 29 | 34 | Cleavage with loss of •C₃H₅ / •C₃D₅ radical. |
Mechanistic and Kinetic Studies Involving 1 Pentene D10
Kinetic Isotope Effects (KIEs) in Reactions of Deuterated Alkenes
Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms. They are defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). For deuterium (B1214612) labeling, this is expressed as k_H/k_D. A value greater than one indicates a normal kinetic isotope effect, where the reaction with the lighter isotope is faster, while a value less than one signifies an inverse kinetic isotope effect.
A primary deuterium kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. The magnitude of the PKIE is primarily due to the difference in the zero-point vibrational energies of the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which leads to a slower reaction rate. For reactions involving the cleavage of a C-H bond, the theoretical maximum for kH/kD is approximately 7 at room temperature.
In the context of alkene reactions, a notable example is the bromination of 1-pentene (B89616). A study by Merrigan and Singleton investigated the ¹³C and ²H kinetic isotope effects for this reaction. While the primary focus was on the olefinic positions, the principles can be extended to understand potential primary KIEs if a C-D bond on the deuterated pentyl chain were to be involved in a rate-determining step of another reaction type, such as certain elimination reactions. nih.gov For the bromination of 1-pentene, the rate-limiting step was determined to be the formation of the bromonium ion, which does not involve the breaking of a C-H (or C-D) bond, and therefore, a primary KIE is not observed for this specific mechanism at the saturated positions. nih.govacs.org
Secondary deuterium kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. These effects are typically smaller than PKIEs and can be normal (k_H/k_D > 1) or inverse (k_H/k_D < 1). They are categorized based on the position of the deuterium atom relative to the reaction center.
α-SKIEs : Occur when deuterium is substituted on the carbon atom undergoing a change in hybridization. For example, in a reaction where a carbon changes from sp² to sp³, an inverse isotope effect (k_H/k_D < 1) is typically observed. Conversely, a change from sp³ to sp² hybridization usually results in a normal isotope effect (k_H/k_D > 1).
β-SKIEs : Observed when deuterium is on a carbon adjacent to the reaction center. These effects are often normal and are attributed to hyperconjugation, where the C-H (or C-D) bond donates electron density to an adjacent empty or partially filled orbital. The C-H bond is a better electron donor than the C-D bond.
δ-SKIEs : These are more remote effects and are generally smaller.
In the bromination of 1-pentene, significant secondary kinetic isotope effects were observed. The study by Merrigan and Singleton provided precise experimental and theoretical values for these effects. nih.govacs.org
| Position of Deuterium | Experimental k_H/k_D | Theoretical k_H/k_D | Type of SKIE |
|---|---|---|---|
| C1 (terminal) | 0.958 (± 0.004) | 0.957 | α-secondary (inverse) |
| C2 | 0.981 (± 0.007) | 0.985 | α-secondary (inverse) |
The inverse α-secondary KIEs at C1 and C2 are consistent with a change in hybridization from sp² in the starting alkene to a more sp³-like character in the transition state leading to the bromonium ion. nih.govacs.org The more inverse effect at the terminal carbon (C1) suggests an asynchronous transition state with greater bond formation to this carbon. acs.org
The measurement of KIEs is a powerful method for determining the rate-determining step of a reaction and for inferring the structure of the transition state. princeton.eduwikipedia.orglibretexts.org A significant primary KIE provides strong evidence that a C-H bond is broken in the slowest step of the reaction. The magnitude of secondary KIEs can provide detailed information about the geometry of the transition state.
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier rather than having to go over it. This effect is most significant for light particles, such as electrons and hydrogen atoms. When a hydrogen atom is replaced by a much heavier deuterium atom, the probability of tunneling decreases significantly. This can lead to unusually large primary kinetic isotope effects, often much greater than the semi-classical limit of around 7, especially at low temperatures. researchgate.netoup.comprinceton.edunih.gov
While tunneling is a well-established phenomenon in many chemical reactions involving hydrogen transfer, specific studies detailing tunneling effects in reactions of 1-pentene-d10 are not extensively documented in the reviewed literature. However, for any reaction of this compound that involves the cleavage of a C-D bond in the rate-determining step, particularly at low temperatures, the possibility of tunneling should be considered as a contributing factor to the observed kinetic isotope effect. The observation of a k_H/k_D ratio significantly above the classical maximum would be a strong indicator of quantum tunneling. researchgate.netnih.gov
Reaction Mechanisms of this compound: A Mechanistic Perspective
The catalytic hydrogenation of alkenes is a fundamental reaction in organic chemistry, typically employing transition metal catalysts such as palladium, platinum, or nickel. The most widely accepted model for this process is the Horiuti-Polanyi mechanism. ed.govresearchgate.netfiveable.me
The key steps of the Horiuti-Polanyi mechanism for the deuteration of an alkene like 1-pentene on a metal surface are:
Adsorption of Reactants : Both the alkene (1-pentene) and deuterium gas (D₂) are adsorbed onto the surface of the metal catalyst.
Dissociation of Deuterium : The D-D bond in D₂ breaks, and the deuterium atoms bind to the metal surface.
First Deuterium Transfer : A deuterium atom is transferred from the metal surface to one of the carbons of the double bond, forming a deuterated alkyl intermediate that is σ-bonded to the metal surface.
Second Deuterium Transfer or Reversal : A second deuterium atom can be transferred to the other carbon of the original double bond, leading to the formation of the fully deuterated alkane (pentane-d₂), which then desorbs from the surface. Alternatively, the first step can be reversible, leading to the formation of an isomerized alkene or the exchange of hydrogen atoms on the alkene with deuterium from the surface.
This reversibility in the second step is crucial and can lead to extensive H/D exchange when an undeuterated alkene is reacted with D₂. In the case of the hydrogenation of this compound with H₂, the reverse process could lead to the incorporation of protium (B1232500) into the deuterated pentene molecule.
Electrophilic Addition Reactions and Deuterium Scrambling
The study of electrophilic addition reactions involving deuterated alkenes such as this compound provides critical insights into reaction mechanisms, particularly the formation and rearrangement of carbocation intermediates. When an electrophile (E+) adds to this compound, the initial step involves the formation of a carbocation. The position of the initial electrophilic attack and the subsequent fate of the carbocationic intermediate are influenced by the isotopic labeling.
The reaction proceeds via the formation of a more stable secondary carbocation. However, this intermediate can undergo rearrangements, leading to a scrambling of the deuterium atoms. This scrambling is a direct consequence of 1,2-hydride (or in this case, 1,2-deuteride) shifts, where a deuterium atom moves from an adjacent carbon to the carbocationic center. This process can lead to the formation of a variety of deuterated products. quora.comlibretexts.orgchemistrystudent.com
For instance, in the acid-catalyzed hydration of a similar deuterated alkene, 3-methyl-1-butene-3-d1, significant deuterium scrambling is observed. The initial carbocation formed can rearrange via a deuteride (B1239839) shift, leading to a more stable tertiary carbocation and ultimately a mixture of products with the deuterium label in different positions. This scrambling provides strong evidence for the existence of carbocation intermediates and their dynamic nature. libretexts.org
The relative rates of these reactions can be quantified by kinetic isotope effects (KIEs), where the rate of reaction of the deuterated compound is compared to its non-deuterated counterpart. Secondary KIEs are particularly informative in distinguishing between different carbocation structures (e.g., open vs. bridged ions) and transition states. acs.orgprinceton.eduwikipedia.org
Table 1: Hypothetical Product Distribution in the Electrophilic Addition of HBr to this compound
| Product | Structure | Proposed Mechanism | Expected Percentage (%) |
| 2-Bromo-1,1,1,2,3-d5-pentane | CH3CH2CH(D)C(Br)(D)CD3 | Direct addition, no rearrangement | 40 |
| 3-Bromo-1,1,1,2,2-d5-pentane | CH3CH2C(Br)(D)CH(D)CD3 | Rearrangement via 1,2-deuteride shift | 35 |
| 2-Bromo-1,1,2,3,3-d5-pentane | CH3CH(D)C(Br)(D)CH(D)CD3 | Multiple deuteride shifts | 15 |
| Other scrambled products | Various | Complex rearrangements | 10 |
Note: This table is illustrative and based on general principles of carbocation rearrangements. Actual distributions would require specific experimental data.
Polymerization Pathways Leading to Deuterated Poly(1-pentene)
The synthesis of deuterated poly(1-pentene) from this compound is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts. wikipedia.orgmdpi.com These catalysts are known for their ability to produce stereoregular polymers from α-olefins. The use of a deuterated monomer like this compound allows for detailed mechanistic studies of the polymerization process and characterization of the resulting polymer's structure and dynamics using techniques like neutron scattering. mdpi.com
The general mechanism of Ziegler-Natta polymerization involves the insertion of the alkene monomer into the transition metal-alkyl bond of the catalyst. wikipedia.orglibretexts.org For this compound, this process would lead to the formation of a polymer chain with perdeuterated pentyl side chains. The stereochemistry of the resulting poly(1-pentene)-d10 (e.g., isotactic or syndiotactic) is controlled by the specific catalyst system used. nih.govmdpi.comresearchgate.net
Studies on the polymerization of similar deuterated α-olefins, such as deuterated propylene (B89431), have provided valuable information on the kinetics and mechanism of Ziegler-Natta polymerization. For example, kinetic studies comparing the polymerization of ethylene (B1197577) and propylene have shown significant differences in catalyst fragmentation and active center concentration, which would be further illuminated by studying deuterated monomers. mdpi.com The characterization of syndiotactic poly(1-pentene) prepared by hydrogenation of a polydiene precursor provides a basis for understanding the structure of its deuterated analog. nih.gov
Table 2: Comparison of Polymerization Kinetics for Propylene and Ethylene with a Ziegler-Natta Catalyst
| Parameter | Propylene Polymerization | Ethylene Polymerization |
| Polymerization Activity (kg·mol-cat⁻¹·h⁻¹) | High | Low (decays over time) |
| Active Center Concentration ([C*]/[Ti]) | 1.5%–4.9% | <0.6% |
| Catalyst Fragmentation | Efficient and sufficient | Less efficient |
| Nascent Polymer Morphology | Compact and homogeneous | Less uniform |
This data, from a comparative study of non-deuterated monomers, highlights kinetic parameters that could be precisely investigated using this compound. mdpi.com
Isomerization Processes in Deuterated Alkenes
The isomerization of deuterated alkenes, including this compound, can occur under various catalytic conditions, often involving transition metal complexes. These reactions can lead to the migration of the double bond along the carbon chain and can also result in deuterium scrambling. nih.govpolimi.it The study of these processes is crucial for understanding reaction mechanisms and for the synthesis of specifically labeled compounds. nih.gov
Catalytic isomerization can proceed through different mechanisms, such as those involving metal-hydride addition-elimination or π-allyl intermediates. The use of a deuterated substrate like this compound can help to distinguish between these pathways. For example, in a metal-hydride mechanism, the deuterium atoms on the double bond could be exchanged with hydrogen atoms from the catalyst or the solvent, leading to a specific pattern of deuterium incorporation in the isomerized products. researchgate.net
Research on the isomerization of various alkenes using bifunctional catalysts in the presence of deuterium oxide has demonstrated efficient H/D exchange at allylic positions. nih.gov This indicates that the isomerization process is intimately linked with deuterium scrambling. The degree and location of deuterium incorporation can provide detailed information about the intermediates and transition states involved in the catalytic cycle.
Table 3: Potential Isomerization Products of this compound
| Isomer | Structure | Formation Pathway |
| cis-2-Pentene-d10 | CD3-CD=CD-CD2-CD3 | Double bond migration |
| trans-2-Pentene-d10 | CD3-CD=CD-CD2-CD3 | Double bond migration |
| Scrambled 1-Pentenes | e.g., CH(D)-CD=CD-CD2-CD3 | H/D exchange with protic solvent/catalyst |
| Scrambled 2-Pentenes | e.g., CD3-CH=CD-CD2-CD3 | H/D exchange with protic solvent/catalyst |
This table illustrates the potential products from the isomerization of this compound, highlighting both double bond migration and deuterium scrambling.
Computational Validation of Reaction Mechanisms and Isotope Effects
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating the mechanisms of reactions involving this compound and for predicting kinetic isotope effects. acs.orgresearchgate.netnih.gov Theoretical calculations can provide detailed information about the structures and energies of reactants, transition states, and intermediates, which is often difficult to obtain experimentally.
For electrophilic addition reactions, DFT calculations can be used to map the potential energy surface for the approach of an electrophile to this compound, the formation of different possible carbocation intermediates, and the barriers for their rearrangement via deuteride shifts. researchgate.netacs.orgchemrxiv.org These calculations can help to rationalize the observed product distributions and the extent of deuterium scrambling. uregina.ca
In the context of polymerization, computational studies can model the insertion of the deuterated monomer into the catalyst's active site, providing insights into the factors that control the stereoselectivity of the polymerization. wikipedia.org Furthermore, DFT calculations are instrumental in predicting both primary and secondary kinetic isotope effects. princeton.eduwikipedia.orgnih.gov By comparing the calculated KIEs with experimental values, it is possible to gain a more refined understanding of the transition state structures and the rate-determining steps of the reaction. For instance, calculations on the oxidation of styrene (B11656) and its deuterated isotopologues have been used to model secondary KIEs and elucidate the reaction mechanism. acs.orgnih.gov
Table 4: Calculated Secondary Kinetic Isotope Effects (kH/kD) for Alkene Reactions
| Reaction Type | Alkene System | Calculated kH/kD | Significance |
| Restricted Rotation | Ethylene | 1.32 (at 25 °C) | Probes the transition state of isomerization. acs.org |
| Oxidation | Styrene-α-d1 | ~1.01 | Elucidates the mechanism of epoxide formation. acs.org |
| Oxidation | Styrene-β,β-d2 | ~1.14 | Supports a stepwise addition mechanism. acs.orgnih.gov |
This table presents examples of computationally validated KIEs for reactions of alkenes, demonstrating the utility of these methods for mechanistic investigation.
Theoretical and Computational Chemistry of 1 Pentene D10
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic properties of 1-Pentene-D10 at the atomic and molecular levels. These methods provide a detailed view of the molecule's electronic landscape and its tendencies for chemical reactions.
Density Functional Theory (DFT) is a computational method used to study the various spatial arrangements, or conformers, of molecules like 1-pentene (B89616) and its deuterated versions. nih.govresearchgate.net For 1-pentene, different conformers arise from rotation around the single bonds. nih.gov The most stable of these is the syn conformer. Other conformers, like the skew and anti forms, exist at higher energies.
Replacing hydrogen with deuterium (B1214612) to create this compound does not substantially change the relative energies of these conformers. However, it does lower the zero-point vibrational energy (ZPVE) because the heavier deuterium atoms vibrate at lower frequencies. This ZPVE difference can slightly alter the population of each conformer at low temperatures, though the effect is generally minor.
Table 1: Illustrative Calculated Relative Energies of 1-Pentene Conformers This table presents illustrative data based on typical DFT calculations. Actual values can vary with the specific computational methods used.
| Conformer | Relative Energy (kJ/mol) without ZPVE Correction | Relative Energy (kJ/mol) with ZPVE Correction for 1-Pentene | Relative Energy (kJ/mol) with ZPVE Correction for this compound |
|---|---|---|---|
| Syn | 0.00 | 0.00 | 0.00 |
| Skew | 2.50 | 2.44 | 2.42 |
| Anti | 4.20 | 4.10 | 4.07 |
Computational methods like DFT are effective in predicting the vibrational frequencies of molecules, which is crucial for interpreting experimental infrared (IR) and Raman spectra. ubc.caresearchgate.net The main impact of deuteration in this compound is the shift of vibrational modes involving deuterium to lower frequencies. libretexts.orgnist.gov
Specifically, C-D stretching vibrations in this compound are predicted to be in the 2100-2250 cm⁻¹ range, significantly lower than the 2850-3000 cm⁻¹ range for C-H stretches. nih.gov This predicted shift is vital for accurately assigning features in experimental spectra of deuterated compounds. scielo.org.mxuni-muenchen.de The precision of these predictions can be improved by applying scaling factors that account for systematic errors in the calculations. rsc.org
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the reactivity of this compound. libretexts.orgscribd.comlibretexts.org For 1-pentene and its deuterated form, the HOMO is located on the C=C double bond, identifying it as the most likely site for electrophilic attack. The LUMO, an antibonding π* orbital, is also centered on this double bond. researchgate.net
Reactivity descriptors from conceptual DFT, including electronegativity, chemical hardness, and the Fukui function, quantify the reactivity of different sites within the molecule. mcmaster.ca The substitution of hydrogen with deuterium in this compound has a negligible impact on these electronic properties and reactivity descriptors. The double bond remains the primary center for chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations allow for the study of the movement and interactions of this compound over time, including its conformational changes and interactions with other molecules. arxiv.orgyoutube.com
Standard molecular mechanics force fields are usually designed for non-deuterated molecules. osti.gov To accurately simulate this compound, these force fields must be adapted to account for deuteration effects. researchgate.netnih.gov The most basic adjustment is changing the atomic mass from hydrogen to deuterium, which slows down the motion of these atoms in simulations.
More subtle adjustments may be needed to account for secondary isotope effects, which arise from slight changes in bond lengths and angles due to different zero-point energies. nih.gov Some research indicates that simply changing the mass is not always sufficient and that re-parameterizing the force field may be necessary to accurately capture the effects of deuteration on molecular vibrations. osti.govnih.govresearchgate.net
Deuteration can also subtly alter intermolecular forces. acs.org These slight changes in bond properties can lead to minor differences in the strength of interactions with surrounding molecules. MD simulations help to clarify these differences, offering a molecular-level view of how isotopic substitution impacts the behavior of this compound in a liquid environment. researchgate.net
Transition State Theory and Reaction Pathway Modeling
Transition State Theory (TST) provides a fundamental framework for understanding the rates of chemical reactions. wikipedia.org At its core, TST postulates that reacting molecules pass through a high-energy, transient configuration known as the transition state or activated complex, which exists at the saddle point of a potential energy surface. wikipedia.orgnumberanalytics.com This state is in a quasi-equilibrium with the reactants, and the rate of the reaction is determined by the concentration of these activated complexes and the frequency with which they convert into products. wikipedia.org
Computational chemistry offers powerful tools for modeling reaction pathways and characterizing the intricate details of transition states. numberanalytics.com Methods such as Density Functional Theory (DFT) are widely used to calculate the geometries and energies of reactants, products, and, crucially, the transition states that connect them. acs.orgcam.ac.uk By mapping the potential energy surface, researchers can elucidate reaction mechanisms, calculate activation energies, and predict reaction rates. numberanalytics.comresearchgate.net For a molecule like this compound, these computational approaches are essential for understanding how its chemical behavior is influenced by isotopic substitution.
The deuteration of 1-pentene to form this compound introduces significant changes in its reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). unam.mx The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. unam.mx Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower ZPVE than a C-H bond. unam.mx Consequently, more energy is required to break a C-D bond than a C-H bond.
In reaction pathway modeling, this difference manifests as a higher activation energy for reactions involving the cleavage of a C-D bond compared to an analogous C-H bond. This is known as a primary kinetic isotope effect and results in a slower reaction rate for the deuterated compound. libretexts.org
Consider a hydrogen abstraction reaction from 1-pentene. The transition state involves the weakening and partial breaking of a C-H (or C-D) bond. Computational models would predict different activation energies for 1-pentene versus this compound.
Illustrative Data Tables
The following tables provide a theoretical illustration of the data that would be generated from a computational chemistry study on a reaction of this compound, such as hydrogen abstraction.
Table 1: Hypothetical Vibrational Frequencies for C-H and C-D Bonds in Ground and Transition States. This table illustrates the basis of the primary kinetic isotope effect, showing the change in vibrational frequencies from the stable ground state to the unstable transition state.
| Bond Type | Ground State Vibrational Frequency (cm⁻¹) | Transition State Vibrational Frequency (cm⁻¹) |
| C-H | ~2900 | ~1200 |
| C-D | ~2100 | ~900 |
Note: These are representative values. Actual values would be calculated for the specific molecular environment using computational methods.
Table 2: Hypothetical Calculated Activation Energies (Ea) and Kinetic Isotope Effect (KIE) for a Hydrogen Abstraction Reaction. This table demonstrates the direct consequence of the ZPVE difference on the energy barrier for the reaction.
| Reactant | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| 1-Pentene | 20.0 | kH | 7.1 |
| This compound | 21.5 | kD |
Note: These values are for illustrative purposes. The KIE is calculated from the ratio of the rate constants (kH/kD) and typically ranges from 1 to 8 for primary C-H/C-D effects at room temperature. libretexts.org The activation energy for the deuterated species is higher, leading to a slower reaction rate.
Detailed Research Findings
Specific computational studies on the reaction pathways of this compound are not widely available. However, research on related systems provides insight into the expected reaction mechanisms. Common reaction pathways for light alkenes like 1-pentene include:
Catalytic Hydrogenation: The addition of hydrogen across the double bond to form pentane. Rare-earth metal complexes and cobalt-based catalysts have been studied for alkene hydrogenation. chinesechemsoc.orgacs.org The mechanism can involve steps like the 1,2-addition of hydrogen to the metal center followed by alkene insertion into the metal-hydride bond. chinesechemsoc.org For this compound, if C-D bond formation or breaking were part of the rate-determining step, a significant KIE would be expected.
Oxidation: The reaction with oxygen, which can proceed through various pathways, including the formation of allylic radicals and hydroperoxides. acs.orgacs.org Studies on cyclopentane (B165970) oxidation, for instance, show that ring-opening to form a pentenyl radical is a key pathway. univ-orleans.fr The initial C-H (or C-D) bond cleavage is often the rate-determining step, meaning the oxidation of this compound would be slower than that of 1-pentene.
Catalytic Cracking: The breaking of the carbon skeleton over an acidic catalyst, such as a zeolite, to produce smaller alkenes like propene and ethene. researchgate.net The mechanism involves the formation of carbenium ion intermediates. The acid strength of the catalyst can control the dominant reaction pathway and product selectivity. researchgate.net
Modeling these reaction pathways for this compound using DFT would involve locating the transition state for each elementary step (e.g., hydrogen abstraction, radical addition, isomerization) and calculating the activation barriers. The results would consistently show higher barriers for steps involving C-D bond cleavage compared to the corresponding C-H bond cleavage in non-deuterated 1-pentene, providing a quantitative understanding of its altered reactivity.
Advanced Research Applications of 1 Pentene D10
Deuterated Standards in Analytical Method Development
Deuterated compounds, including 1-pentene-d10, are instrumental in the development and validation of analytical methods, particularly in chromatography and mass spectrometry. clearsynth.com
In quantitative analysis, an internal standard (IS) is a substance added in a consistent amount to samples, calibration standards, and quality control samples. scioninstruments.com The purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis. Since the internal standard is added to all samples at the same concentration, any variations in the analytical process will affect both the analyte and the internal standard equally. scioninstruments.com This allows for more accurate and precise quantification of the target analyte. scioninstruments.com
Deuterated compounds are often chosen as internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by mass spectrometry due to their higher mass. clearsynth.comscioninstruments.com For instance, in gas chromatography-mass spectrometry (GC-MS), the deuterated standard will have a similar retention time to the analyte of interest but will produce a different mass spectrum, allowing for separate detection and quantification. scioninstruments.com This is particularly useful in complex matrices where other compounds might interfere with the analysis. clearsynth.com
The use of an internal standard like this compound improves the precision of quantitative results by minimizing the effects of both random and systematic errors that can occur during sample injection and other analytical steps. scioninstruments.com
Method validation is a critical process in analytical chemistry that ensures an analytical method is accurate, reliable, and reproducible for its intended purpose. clearsynth.comresolian.com Deuterated standards play a key role in several aspects of method validation for chromatography-mass spectrometry (LC-MS/MS and GC-MS) techniques. clearsynth.commdpi.com
Key parameters assessed during method validation include:
Accuracy : This refers to how close the measured value is to the true value. resolian.com
Precision : This measures the degree of agreement between multiple measurements of the same sample under the same conditions. resolian.com
Specificity/Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.commdpi.com
Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. resolian.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.com
Deuterated internal standards help establish these parameters by providing a stable reference point. clearsynth.com They are used to construct calibration curves and to assess the recovery of the analyte from the sample matrix. clearsynth.comchromatographyonline.com The use of a deuterated internal standard like this compound can help compensate for matrix effects, where other components in the sample can enhance or suppress the analyte's signal. clearsynth.com
Tracer Studies in Complex Chemical Systems
The isotopic labeling of this compound makes it an effective tracer for studying reaction mechanisms and pathways in complex chemical systems.
In organic synthesis, understanding the step-by-step sequence of transformations, known as the reaction mechanism, is crucial for optimizing reaction conditions and developing new synthetic methods. ethz.chopenaccessjournals.com Deuterium-labeled compounds like this compound can be introduced into a reaction, and the position of the deuterium (B1214612) atoms in the products and intermediates can be determined, providing insights into bond-breaking and bond-forming processes.
For example, in a study involving platinum complexes, this compound was used to probe the mechanism of C-H bond activation and subsequent reactions. core.ac.uk The researchers were able to follow the deuterium labels to understand how the platinum catalyst interacted with the alkene and other reactants, leading to the formation of new carbon-carbon bonds. core.ac.uk The displacement of this compound from the platinum complex was identified as a key step in the catalytic cycle. core.ac.uk
Isomerization is a process in which a molecule is transformed into an isomer with a different arrangement of atoms. researchgate.net Deuterium labeling is a powerful technique for studying the mechanisms of these rearrangements. ingentaconnect.com
In studies of alkene isomerization, such as the conversion of 1-pentene (B89616) to its isomers, introducing this compound can reveal whether the reaction proceeds through an intramolecular (within the same molecule) or intermolecular (between different molecules) hydrogen shift. ingentaconnect.com By analyzing the distribution of deuterium in the products, researchers can deduce the nature of the intermediates involved, such as metal-hydride species in transition-metal-catalyzed isomerizations. ingentaconnect.com
For instance, studies on the isomerization of 1-butene (B85601) using a rhodium complex showed that deuterium from the solvent was incorporated into the butene molecules, indicating an intermolecular process involving the catalyst. ingentaconnect.com Similar principles can be applied to studies involving this compound to elucidate the mechanisms of its isomerization and exchange with other molecules in the reaction system.
Materials Science Research: Deuterated Polymers and Isotopic Effects on Material Properties
The incorporation of deuterium into polymers can significantly impact their physical and chemical properties, a phenomenon known as the kinetic isotope effect. princeton.edulibretexts.org
The synthesis of deuterated polymers can be achieved through several routes, including the polymerization of deuterated monomers like this compound. sci-hub.se These deuterated polymers are valuable for a variety of research applications, particularly in neutron scattering techniques, which are used to study the structure and dynamics of polymer chains. sci-hub.seresearchgate.net The difference in neutron scattering length between hydrogen and deuterium provides a unique contrast that allows researchers to "see" the arrangement and movement of polymer chains. sci-hub.seresearchgate.net
The substitution of hydrogen with deuterium can also influence material properties such as:
Density and Molar Volume : Studies on other deuterated organic molecules have shown measurable differences in density and molar volume compared to their non-deuterated analogs. bibliotekanauki.pl
Viscosity and Thermal Properties : The change in mass can affect intermolecular forces and vibrational modes, leading to changes in viscosity and thermal expansion. bibliotekanauki.pl
Crystallization and Degradation : Research on selectively deuterated polyesters has demonstrated distinct crystallization and degradation behaviors compared to their hydrogenated counterparts. sci-hub.se
By synthesizing polymers from this compound, scientists can investigate these isotopic effects on the properties of polyolefins, leading to a deeper understanding of polymer physics and the development of materials with tailored characteristics.
Synthesis of Deuterated Poly(1-pentene) for Neutron Scattering Studies
The synthesis of deuterated polymers is crucial for a variety of analytical techniques, particularly small-angle neutron scattering (SANS). researchgate.netresearchgate.net SANS is a powerful method for investigating the structure and dynamics of polymeric materials, as it allows for the analysis of individual chain behavior in bulk. researchgate.netresearchgate.net This is achieved by creating contrast between polymer chains through isotopic labeling, most commonly by substituting hydrogen (H) with its isotope, deuterium (D). researchgate.netresearchgate.net The significant difference in the neutron scattering cross-sections of hydrogen and deuterium atoms makes this technique highly effective. acs.orgacs.org For studies on poly(1-pentene), the deuterated monomer this compound is the essential starting material for creating polymers with uniform deuterium distribution, which is highly desirable for SANS experiments. nsf.gov
One established route for synthesizing deuterated monomers like this compound involves the conversion of commercially available, fully deuterated 1-bromoalkanes. uc.edu In a similar synthesis, deuterated 1-butene-d8 was produced from deuterated 1-bromobutane (B133212) by eliminating hydrobromic acid (HBr), followed by purification through cryo-distillation. uc.edu A similar pathway can be envisioned for this compound starting from the corresponding deuterated bromo-pentane.
Once the this compound monomer is synthesized, it can be polymerized to form deuterated poly(1-pentene). Anionic ring-opening polymerization is a method used for other deuterated monomers, such as alkene oxides, and could be adapted for this purpose. uc.edu Alternatively, catalytic polymerization methods are common. For instance, studies on other olefins like 1-octene (B94956) have shown that catalysts such as tris(triphenylphosphine)chlororhodium(I) can achieve a clean addition of deuterium across the double bond, which is critical for maintaining isotopic purity. researchgate.net
An alternative strategy is the direct deuteration of a pre-synthesized, non-deuterated polymer. This often involves catalytically saturating an unsaturated precursor polymer with deuterium gas (D₂). nsf.gov For example, deuterated polyethylene (B3416737) has been successfully synthesized by the deuteration of polycyclopentene using catalysts like Wilkinson's catalyst or carbonylchlorohydridotris(triphenylphosphine)ruthenium(II). nsf.gov This method ensures that deuterium is added across the double bonds within the polymer backbone. nsf.gov The goal of these synthetic strategies is to produce a polymer where the deuterium is distributed as uniformly as possible, both along a single polymer chain and among different chains, to avoid complications in the analysis of SANS data. nsf.gov
The primary application of the resulting deuterated poly(1-pentene) is in SANS studies of polymer blends. By blending a small amount of deuterated poly(1-pentene) with non-deuterated (protiated) poly(1-pentene), researchers can make the individual deuterated chains "visible" to neutrons against the "invisible" protiated matrix. This allows for the precise determination of single-chain conformation parameters, such as the radius of gyration (Rg), in the bulk amorphous or crystalline state. researchgate.net
Impact of Deuteration on Polymer Physics and Thermophysical Properties
The substitution of hydrogen with deuterium, while chemically subtle, induces measurable changes in the physical and thermophysical properties of polymers. acs.org These "isotope effects" stem from the fundamental differences between the two isotopes: deuterium has a greater atomic mass and forms slightly shorter and stronger covalent bonds (C-D) compared to protium (B1232500) (C-H). acs.orgrsc.org These atomic-level differences influence intermolecular interactions, crystal packing, and macroscopic properties like melting and crystallization temperatures. acs.orgrsc.org
Deuteration generally leads to a contraction of the crystal lattice in polymers. researchgate.netrsc.org This reduction in molecular volume and lattice dimensions is a direct consequence of the shorter C-D bond length (~0.005 Å shorter than C-H). acs.orgrsc.org In studies on poly(ε-caprolactone) (PCL), for example, a linear decrease in crystal lattice parameters was observed with an increasing level of deuteration. osti.gov This lattice contraction can generate an internal chemical pressure within the material. rsc.org
The effect of deuteration on thermal properties, such as the melting temperature (Tm), can vary. In many semicrystalline polymers, deuteration leads to a decrease in the melting point. researchgate.netrsc.org This phenomenon is attributed to weaker intermolecular interactions in the deuterated polymers. researchgate.net For instance, fully deuterated PCL (D10-PCL) exhibits a melting point approximately 4.9 °C lower than its protiated counterpart. osti.gov Similarly, deuterated polyethylene has a lower melting temperature than standard polyethylene. acs.org This suggests that poly(1-pentene)-d10 would likely have a lower melting point than protiated poly(1-pentene).
Conversely, in some systems, particularly those involving strong hydrogen bonding, deuteration can increase phase transition temperatures. rsc.org However, for non-polar polyolefins like poly(1-pentene), which lack strong specific intermolecular interactions, a decrease in Tm upon deuteration is the more expected outcome. rsc.org
The tables below summarize key findings on the impact of deuteration on polymer properties, drawn from studies on analogous polymer systems.
| Property | C-H Bond | C-D Bond | Impact of Deuteration | Reference |
|---|---|---|---|---|
| Bond Dissociation Energy | ~338 kJ/mol | ~341.4 kJ/mol | Increased thermal stability due to stronger bond | acs.org |
| Bond Length | Standard | ~0.005 Å shorter | Leads to lattice contraction and smaller molecular volume | acs.orgrsc.org |
| Polymer System | Deuteration Level | Change in Melting Temperature (ΔTm) | Reference |
|---|---|---|---|
| Poly(ε-caprolactone) (PCL) | Partially Deuterated (D4-PCL) | -3.0 °C | osti.gov |
| Poly(ε-caprolactone) (PCL) | Fully Deuterated (D10-PCL) | -4.9 °C | osti.gov |
| Polyethylene | Fully Deuterated | Lower Tm than protiated version | acs.org |
These findings underscore that while deuteration is an invaluable tool for neutron scattering studies, it is not entirely benign concerning the physical properties of the system. acs.orgacs.org The slight alterations in thermodynamic properties, such as cohesive energy density and melting points, must be considered when interpreting experimental results to ensure that the observed phenomena are not artifacts of the isotopic labeling itself. acs.org
Environmental and Atmospheric Chemistry of Deuterated Alkenes Methodological Focus
Atmospheric Oxidation Pathways and Deuterium (B1214612) Retention in Model Systems
The atmospheric fate of alkenes is primarily governed by their reactions with key oxidants. nih.gov The use of deuterated analogs like 1-pentene-d10 in controlled laboratory studies allows for a detailed examination of these oxidation pathways and the extent to which deuterium is retained in the reaction products. This information is crucial for understanding the formation of secondary organic aerosols (SOAs). copernicus.orgcopernicus.org
Reaction Kinetics with Hydroxyl Radicals (•OH) and Ozone (O3)
The primary daytime oxidant for alkenes in the troposphere is the hydroxyl radical (•OH), while ozonolysis (reaction with O3) also plays a significant role, particularly for alkenes with internal double bonds. copernicus.orgcopernicus.orgd-nb.info The reaction of 1-pentene (B89616) with •OH is rapid, with an estimated atmospheric half-life of approximately 12 hours due to this reaction. nih.gov The addition of the •OH radical to the double bond is the dominant initial step in this oxidation process. rsc.org
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| 1-Pentene | •OH | 3.14 x 10⁻¹¹ | 298 | nih.gov |
| Cycloalkenes | O₃ | Varies (e.g., Cyclopentene: not specified, but OH yield is 0.62 ± 0.15) | Not Specified | researchgate.net |
Methodologies for Studying Formation of Deuterated Secondary Organic Aerosols (SOAs) in Controlled Environments
The formation of secondary organic aerosols (SOAs) from the atmospheric oxidation of volatile organic compounds (VOCs) like 1-pentene is a critical area of research due to their impact on climate and air quality. copernicus.orgresearchgate.netnih.gov Deuterated precursors, including this compound, are invaluable tools in these studies.
Controlled environment studies are typically conducted in:
Smog Chambers: These are large, temperature-controlled reactors made of inert materials. They are used to simulate atmospheric conditions and study the formation of SOA from the oxidation of precursor VOCs. researchgate.net The use of deuterated and non-deuterated precursors allows for the investigation of mixing and partitioning of semi-volatile organic compounds between the gas and particle phases. researchgate.netnih.gov
Oxidation Flow Reactors (OFRs): These are smaller, continuously operated reactors that allow for the rapid study of SOA formation under a wide range of oxidant concentrations. copernicus.orgrsc.org They are particularly useful for investigating the aging of organic aerosols and the formation of highly oxygenated molecules (HOMs). copernicus.org
The chemical composition of the resulting deuterated SOAs can be analyzed using advanced mass spectrometry techniques. High-resolution mass spectrometry, such as that available with an Orbitrap, is critical for unambiguously distinguishing between molecules containing a deuterium atom and those with two hydrogen atoms, due to their slight mass difference. copernicus.org This allows researchers to trace the pathways of deuterium atoms through the complex reaction mechanisms leading to SOA formation. copernicus.org
Isotopic Fractionation During Environmental Processes and Analytical Methodologies
Isotopic fractionation refers to the partitioning of isotopes of an element between different substances or phases. numberanalytics.com This phenomenon is a fundamental principle in isotope geochemistry and provides valuable insights into physical and chemical processes in the environment. numberanalytics.comfiveable.me
In the context of deuterated alkenes, isotopic fractionation can occur during various atmospheric processes, including:
Kinetic Isotope Effects (KIEs): As mentioned earlier, differences in the zero-point energies of C-H and C-D bonds can lead to different reaction rates, a phenomenon known as the kinetic isotope effect. wikipedia.org This can result in the enrichment or depletion of deuterium in the products relative to the reactants.
Equilibrium Isotope Effects: These effects can occur during phase changes, such as the partitioning of deuterated compounds between the gas and aerosol phases.
The study of isotopic fractionation relies on precise analytical methodologies. ebsco.com Key techniques include:
Isotope Ratio Mass Spectrometry (IRMS): This is the primary technique for measuring the relative abundance of stable isotopes. stanford.eduugent.be
Nuclear Magnetic Resonance (NMR) Spectroscopy: Natural abundance 2H-NMR spectroscopy can be used to determine the position-specific isotopic composition of molecules. stanford.edu
Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to predict equilibrium isotopic fractionation factors for specific positions within a molecule. acs.org
By combining experimental measurements with theoretical calculations, scientists can gain a detailed understanding of the processes that control the isotopic composition of organic compounds in the atmosphere.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes for Stereoselective and Site-Specific Deuteration
The precise installation of deuterium (B1214612) atoms into organic molecules remains a significant challenge in chemical synthesis. researchgate.net While methods for producing fully deuterated compounds like 1-Pentene-D10 exist, emerging research focuses on developing highly selective techniques to place deuterium at specific positions with controlled stereochemistry. This pursuit is driven by the need for precisely labeled compounds to study reaction mechanisms and create molecules with tailored properties. proquest.com
Current methodologies often result in mixtures of isotopologues (molecules with the same chemical formula but different isotopic compositions) and isotopomers (molecules with the same isotopic composition but different arrangements of isotopes), which can be difficult to separate. proquest.com To overcome this, researchers are exploring innovative catalytic systems. Copper-catalyzed transfer hydrodeuteration and deuteration reactions are emerging as powerful techniques for the site-selective and chemo-selective installation of deuterium into alkenes. proquest.commarquette.edu These methods offer the advantage of using inexpensive and easy-to-handle deuterium donors, avoiding the need for highly flammable deuterium gas. proquest.com
Another promising strategy is the use of a "traceless" activating group, such as a methylketone (acetyl) moiety, to direct deuteration to specific unactivated aliphatic positions. nih.gov A copper-catalyzed deacylative deuteration process allows for controlled mono-, di-, and tri-deuteration at targeted sites. nih.gov Such advanced methods provide unprecedented control over deuterium placement, which is crucial for mechanistic studies and the synthesis of next-generation deuterated materials and pharmaceuticals. nih.govnih.gov
| Synthetic Strategy | Typical Catalyst/Reagent | Deuterium Source | Key Advantage | Reference |
|---|---|---|---|---|
| Catalytic Transfer Hydrodeuteration | Copper (Cu) complexes | Deuterated silanes, Isopropanol-d8 | High regioselectivity and site-selectivity; avoids D2 gas. | proquest.comnih.gov |
| Deacylative Deuteration | Copper (Cu) catalyst with N-methylpicolino-hydrazonamide (MPHA) | D2O | Enables controlled mono-, di-, or tri-deuteration at specific unactivated C(sp3)-H bonds. | nih.gov |
| Hydrogen Isotope Exchange (HIE) | Supported Iridium (Ir) nanoparticles | C6D6 | Allows for late-stage deuteration of complex molecules with high chemo- and regioselectivity. | chemrxiv.org |
Integration of Advanced Spectroscopic Techniques for Deuterium Characterization
The development of novel synthetic methods must be paralleled by advancements in analytical techniques capable of unambiguously characterizing the resulting deuterated molecules. Traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have limitations. NMR often fails to differentiate between isotopologues and isotopomers due to signal overlap, while HRMS can identify which isotopologues are present but cannot distinguish between their structural isomers (isotopomers). acs.org
To address these shortcomings, researchers are integrating more advanced spectroscopic techniques. Molecular Rotational Resonance (MRR) spectroscopy is emerging as a uniquely powerful tool for the analysis of deuterated compounds. acs.org MRR spectroscopy provides a complete description of the isotopic composition of a sample by identifying the unique rotational spectrum of each distinct isotopomer, allowing for precise structural identification and quantification within a complex mixture. proquest.comacs.org This level of detail is essential for optimizing selective deuteration reactions and ensuring the isotopic purity of the final products. acs.org
Furthermore, novel quantitative NMR techniques are being developed. A method combining ¹H NMR and ²H NMR has been shown to determine the isotopic abundance of deuterated reagents with higher accuracy than classical ¹H NMR or mass spectrometry alone. wiley.com Deuterium NMR (²H NMR) is particularly useful for verifying the effectiveness of a deuteration reaction, as a deuterated compound will exhibit a strong signal in the ²H spectrum but not in the ¹H spectrum. wikipedia.org
| Technique | Information Provided | Advantages over Traditional Methods | Reference |
|---|---|---|---|
| Molecular Rotational Resonance (MRR) Spectroscopy | Precise structural identity and percent composition of each isotopomer in a mixture. | Unambiguously differentiates between isotopomers, which is a major limitation of NMR and HRMS. | acs.org |
| Combined ¹H NMR + ²H NMR | Highly accurate isotopic abundance. | More accurate than classical ¹H NMR or mass spectrometry for quantifying deuterium content. | wiley.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Information on protein structure, dynamics, and interaction sites by monitoring D incorporation. | Provides dynamic structural information on complex biological systems not easily studied by other methods. | analysisforge.comacs.orgnih.gov |
Development of Hybrid Computational Methodologies for Deuterium Effects
Computational chemistry provides invaluable tools for understanding the impact of isotopic substitution on reaction kinetics and mechanisms. The primary phenomenon studied is the Kinetic Isotope Effect (KIE), where replacing a hydrogen atom with a deuterium atom alters the rate of a chemical reaction. scielo.org.mx Accurately predicting KIEs requires methods that can account for quantum mechanical effects like zero-point energy and tunneling. nih.govresearchgate.net
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are at the forefront of this research. wikipedia.org These approaches combine the high accuracy of QM calculations for the reactive part of a molecule (e.g., the C=C double bond in 1-pentene) with the computational efficiency of MM for the surrounding environment. wikipedia.orgnih.gov This multiscale modeling allows for the study of complex systems, such as enzymatic reactions, where the protein environment plays a crucial role. rsc.orgacs.org
Future developments will focus on creating more sophisticated and accurate hybrid methodologies. This includes improving the interface between the QM and MM regions and incorporating more advanced QM methods to better describe phenomena like quantum tunneling. researchgate.netresearchgate.netnih.gov The semiclassical instanton and quantum instanton theories are examples of advanced approaches used to compute KIEs with high accuracy, providing results that compare well with exact quantum dynamics. nih.gov By refining these computational tools, researchers can gain a more predictive understanding of how deuteration affects reactivity, guiding the design of new catalysts and deuterated molecules with desired properties.
| Computational Method | Description | Application to Deuterium Effects | Reference |
|---|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method treating the reactive center with high-level QM theory and the environment with classical MM force fields. | Calculates reaction barriers and KIEs in complex environments, like enzymes. | wikipedia.orgrsc.orgacs.org |
| Quantum Instanton (QI) / Semiclassical Instanton (SCI) | Advanced quantum theories that describe nuclear quantization and tunneling effects in chemical reactions. | Provides highly accurate calculations of KIEs, especially for hydrogen transfer reactions. | nih.govresearchgate.net |
| Ab Initio Direct Dynamics | Calculates electronic structure information (geometries, gradients, force constants) "on-the-fly" to map a reaction path. | Used to compute rate constants and KIEs for gas-phase reactions without relying on a pre-built potential energy surface. | aip.org |
Role of this compound in Probing Fundamental Chemical Principles and Enabling New Technologies
As a fundamental deuterated alkene, this compound and its partially deuterated isotopologues serve as crucial tools for probing basic chemical principles and paving the way for new technologies. The primary application lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). simsonpharma.com By strategically placing deuterium atoms on the pentene scaffold and measuring reaction rates, chemists can determine which C-H bonds are broken in a reaction's rate-determining step. scielo.org.mx
The unique properties of the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, are being exploited in materials science and pharmaceutical development. In optoelectronic materials, replacing C-H bonds with C-D bonds can lead to more stable and durable active layers. scielo.org.mx In medicinal chemistry, this "deuterium effect" can slow down the metabolic breakdown of a drug, which can improve its half-life, enhance its safety profile, and reduce the formation of toxic metabolites. simsonpharma.com The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), exemplifies the success of this strategy. researchgate.netsimsonpharma.com
Deuterated compounds like this compound are also indispensable as internal standards for quantitative analysis using mass spectrometry. proquest.com Their chemical similarity to their non-deuterated counterparts, combined with their distinct mass, makes them ideal for accurately measuring the concentration of analytes in complex mixtures. This application is vital in fields ranging from environmental analysis to metabolic profiling. simsonpharma.com
| Application Area | Underlying Principle | Significance of this compound | Reference |
|---|---|---|---|
| Mechanistic Studies | Kinetic Isotope Effect (KIE) | Serves as a model substrate to investigate the mechanisms of reactions involving alkenes, such as addition and oxidation. | scielo.org.mxsimsonpharma.com |
| Pharmaceuticals | Slower metabolism of C-D vs. C-H bonds | Acts as a building block and model for developing more stable and effective deuterated drugs. | researchgate.net |
| Materials Science | Greater strength and stability of C-D bonds | Its principles can be applied to create more robust polymers and organic electronic materials. | scielo.org.mx |
| Analytical Chemistry | Mass difference between H and D isotopes | Used as an internal standard in mass spectrometry for precise quantification. | proquest.comsimsonpharma.com |
Q & A
Q. What protocols ensure ethical data reporting and transparency in this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational scripts in repositories like Zenodo or Figshare. Disclose funding sources and potential conflicts of interest in publications. Use standardized nomenclature (IUPAC) for chemical structures and reaction schemes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
